5-Bromo-2-chloro-3-iodoaniline
Description
Contextualization of Polyhalogenated Aromatic Compounds in Organic Synthesis
Polyhalogenated aromatic compounds are organic molecules that feature multiple halogen atoms attached to an aromatic ring. These compounds are of immense interest in organic synthesis due to the unique electronic and steric properties imparted by the halogen substituents. The presence of different halogens on the same aromatic scaffold, as seen in 5-Bromo-2-chloro-3-iodoaniline, allows for selective chemical transformations. nih.gov
The varying reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, enables chemists to sequentially introduce different functional groups at specific positions. This regioselective functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient construction of complex target molecules. nih.gov Polyhalogenated aromatics serve as versatile synthons, or synthetic building blocks, for pharmaceuticals, agrochemicals, and advanced materials.
Strategic Importance of Multifunctionalized Anilines as Synthetic Intermediates
Anilines, or aminobenzenes, are a fundamental class of compounds in organic chemistry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. researchgate.netresearchgate.net When the aniline (B41778) core is further decorated with multiple functional groups, particularly halogens, its utility as a synthetic intermediate is greatly enhanced. These multifunctionalized anilines are prized for several reasons.
The amino group is a powerful directing group in electrophilic aromatic substitution reactions and can be readily converted into other functionalities, most notably through the formation of diazonium salts. acs.org This allows for a wide range of transformations, including the introduction of hydroxyl, cyano, or additional halide groups. The presence of halogens on the ring provides handles for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This dual reactivity makes multifunctionalized anilines powerful platforms for molecular diversification.
Rationale for Comprehensive Investigation of this compound
The specific arrangement of bromine, chlorine, and iodine atoms on the aniline ring in this compound makes it a compound of significant synthetic interest. The distinct reactivity of the three different halogens offers the potential for highly selective, stepwise functionalization. For instance, the iodine atom is the most reactive in typical palladium-catalyzed cross-coupling reactions, followed by bromine, and then chlorine. This hierarchy allows for a programmed introduction of different substituents at the 3, 5, and 2 positions, respectively.
While specific research data for this compound is not widely available in public literature, its structural isomer, 4-bromo-2-chloro-6-iodoaniline (B12088954), is a known intermediate in the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608). nih.govresearchgate.netacs.org The synthesis of such compounds often involves a multi-step process starting from a simpler aniline derivative, followed by sequential halogenation and other transformations. medium.com A hydrochloride salt of another isomer, 3-Bromo-2-chloro-5-iodoaniline, is also commercially available, indicating the utility of this substitution pattern. bldpharm.com
The investigation into this compound is driven by its potential as a highly versatile building block. Its ability to undergo a variety of regioselective reactions could provide streamlined synthetic routes to complex molecules that might otherwise be difficult to access. This makes it a valuable target for synthetic chemists aiming to develop new drugs, functional materials, and other high-value chemical products.
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClIN |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |
InChI Key |
LALZKRYMRQQAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)I)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Chloro 3 Iodoaniline
Retrosynthetic Analysis Approaches for Polyhalogenated Aromatic Systems
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. For a polysubstituted aromatic compound like 5-bromo-2-chloro-3-iodoaniline, the analysis primarily focuses on the sequence of introducing the halogen substituents and the management of the directing effects of the aniline (B41778) functional group.
The primary disconnections in the retrosynthesis of this compound involve the carbon-halogen bonds and the carbon-nitrogen bond. A key strategic consideration is the powerful ortho- and para-directing nature of the amino group. Direct halogenation of aniline is often difficult to control and can lead to multiple substitutions and a mixture of isomers. Therefore, a common strategy is to temporarily modify the amino group to a less activating, but still ortho-, para-directing group, such as an acetamido group (-NHCOCH₃). This protecting group can be easily removed in a later step.
A plausible retrosynthetic pathway is as follows:
Functional Group Interconversion (FGI): The target molecule can be derived from its N-acetylated precursor, N-(5-bromo-2-chloro-3-iodophenyl)acetamide, through hydrolysis. This simplifies the synthesis by utilizing the directing effects of the acetamido group.
C-I Bond Disconnection: The iodine at position 3 can be introduced via electrophilic iodination of N-(5-bromo-2-chlorophenyl)acetamide. The directing effects of the existing acetamido, chloro, and bromo groups must align to favor substitution at the desired position.
C-Br and C-Cl Bond Disconnections: The precursor, N-(5-bromo-2-chlorophenyl)acetamide, can be conceptually broken down further. However, a more practical approach is to consider a starting material that already contains the desired bromo- and chloro-substituents. A logical starting material is 2-chloro-5-bromoaniline, which can then be acetylated.
This retrosynthetic approach suggests a forward synthesis that begins with the acetylation of 2-chloro-5-bromoaniline, followed by regioselective iodination, and concludes with deprotection of the amino group.
Conventional Laboratory Synthetic Routes to this compound
Based on the retrosynthetic analysis, a common and logical laboratory synthesis involves a multi-step sequence starting from a suitable dihaloaniline. This method relies on the strategic use of a protecting group to control the regiochemical outcome of the halogenation steps.
Stepwise Halogenation and Functional Group Transformations
A plausible and effective route for the synthesis of this compound is a three-step process starting from 2-chloro-5-bromoaniline. This pathway includes protection of the amino group, targeted iodination, and subsequent deprotection.
Step 1: Acetylation
2-chloro-5-bromoaniline → N-(5-bromo-2-chlorophenyl)acetamide
Step 2: Iodination
N-(5-bromo-2-chlorophenyl)acetamide → N-(5-bromo-2-chloro-3-iodophenyl)acetamide
Step 3: Hydrolysis
N-(5-bromo-2-chloro-3-iodophenyl)acetamide → this compound
In the context of the chosen synthetic route starting with 2-chloro-5-bromoaniline, the bromination has already been established by the choice of starting material. However, it is pertinent to discuss general regioselective bromination strategies for anilines, as these principles underpin the synthesis of the starting material itself. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve selective monobromination and prevent over-bromination, the reactivity of the amino group is often tempered by converting it to an acetamido group. For instance, the bromination of acetanilide (B955) in acetic acid typically yields the para-bromo product, 4-bromoacetanilide, with high selectivity.
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |
| Acetanilide | Bromine (Br₂) | Acetic Acid | Room Temperature | 4-Bromoacetanilide | ~90 |
| Aniline | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to Room Temp | Mixture of bromoanilines | Variable |
This table presents illustrative data for regioselective bromination reactions.
Similar to bromination, the direct chlorination of anilines can be challenging to control. The use of an acetamido protecting group is a standard method to ensure regioselectivity. The acetamido group directs the incoming chlorine electrophile primarily to the para position. If the para position is blocked, substitution occurs at an ortho position. In the synthesis of the proposed starting material, 2-chloro-5-bromoaniline, a multi-step synthesis beginning with a different precursor would rely on these principles. For example, chlorination of 4-bromoacetanilide introduces a chlorine atom ortho to the acetamido group. adamcap.com
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |
| Acetanilide | Chlorine (Cl₂) | Acetic Acid | Room Temperature | 4-Chloroacetanilide | High |
| 4-Bromoacetanilide | Chlorine (Cl₂) | Acetic Acid | Room Temperature | 4-Bromo-2-chloroacetanilide | ~70-80 |
This table presents illustrative data for controlled chlorination reactions.
The key step in the proposed synthesis is the targeted iodination of N-(5-bromo-2-chlorophenyl)acetamide. The regiochemical outcome of this electrophilic aromatic substitution is determined by the combined directing effects of the substituents already present on the aromatic ring.
The acetamido group at position 1 is a strong activating group and an ortho-, para-director. It directs incoming electrophiles to positions 2 (blocked), 4, and 6.
The chloro group at position 2 is a deactivating group but an ortho-, para-director, directing to positions 3 and 5 (blocked).
The bromo group at position 5 is also a deactivating ortho-, para-director, directing to positions 4 and 6.
Considering these effects, positions 4 and 6 are strongly activated by the acetamido group and also directed by the bromo group. Position 3 is directed by the chloro group. The powerful activating effect of the acetamido group typically dominates. However, with positions 4 and 5 blocked, and position 6 being sterically hindered between the acetamido and bromo groups, position 3 becomes a viable site for substitution, influenced by the chloro-director. Iodine monochloride (ICl) in a solvent like acetic acid is a common reagent for such iodinations, as it provides a more reactive electrophile (I+) than molecular iodine. chegg.com
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |
| N-(5-bromo-2-chlorophenyl)acetamide | Iodine Monochloride (ICl) | Acetic Acid | Heating | N-(5-bromo-2-chloro-3-iodophenyl)acetamide | Moderate to Good |
| 4-Bromo-2-chloroaniline | Iodine Monochloride (ICl) | Acetic Acid | 80-90°C | 4-Bromo-2-chloro-6-iodoaniline (B12088954) | ~85 |
This table presents data for a targeted iodination reaction, with the second entry provided for a closely related transformation.
The use of a protecting group for the amino functionality is a cornerstone of this synthetic strategy.
Protection: The most common protecting group for anilines in halogenation reactions is the acetyl group. It is easily introduced by treating the aniline with acetic anhydride, often with a catalytic amount of acid or base, or in a solvent like acetic acid. The reaction is typically high-yielding and results in a stable, crystalline acetanilide that is easily purified. This transformation reduces the nucleophilicity and the strong activating nature of the amino group, thereby preventing polysubstitution and allowing for more predictable regioselectivity.
Deprotection: After the desired halogenation steps are complete, the acetyl group is readily removed by hydrolysis. This is typically achieved by heating the acetanilide in the presence of an aqueous acid (like hydrochloric acid) or base (like sodium hydroxide). Acid-catalyzed hydrolysis is frequently used and proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of water. adamcap.com
| Substrate | Reaction | Reagents | Conditions | Product |
| 2-chloro-5-bromoaniline | Protection | Acetic Anhydride | Heating | N-(5-bromo-2-chlorophenyl)acetamide |
| N-(5-bromo-2-chloro-3-iodophenyl)acetamide | Deprotection | Aq. HCl, Ethanol | Reflux | This compound |
This table outlines the protection and deprotection steps in the synthetic sequence.
Diazotization and Deamination Reactions for Structural Refinement
Diazotization, the conversion of a primary aromatic amine into a diazonium salt, followed by deamination (replacement of the diazonium group with hydrogen), is a critical strategy for structural refinement in multi-step syntheses. nih.govresearchgate.net This sequence allows the amino group to be used as a "traceless" directing group; it guides the regioselectivity of electrophilic substitution reactions and is subsequently removed to yield the desired substitution pattern, which might be inaccessible through direct means. acs.org
A classic example illustrating this principle is the multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from aniline. adamcap.com In the final steps of this sequence, a precursor, 4-bromo-2-chloro-6-iodoaniline, is synthesized. adamcap.commedium.com To arrive at the final product, the amino group must be removed. This is achieved through diazotization with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) followed by reductive deamination with an agent like hypophosphorous acid. adamcap.com This process effectively replaces the -NH2 group with a hydrogen atom, finalizing the substitution pattern on the aromatic ring. adamcap.com
Alternative and often milder methods for deamination have been developed to improve efficiency and safety, particularly for small-scale laboratory synthesis. One such method involves the use of alkyl nitrites, such as isoamyl nitrite or t-butyl nitrite, in a solvent like N,N-dimethylformamide (DMF). acs.org This approach successfully converts haloanilines, like 4-bromo-2-chloro-6-iodoaniline, into their corresponding deaminated haloarenes with good yields, typically averaging over 75%, while avoiding the sometimes hazardous isolation of diazonium salts and the lengthy steam distillation required in traditional methods. acs.org
These deamination techniques are indispensable for achieving specific isomers of highly substituted haloarenes that would be difficult to obtain otherwise. The amino group's strong activating and ortho-, para-directing influence is harnessed to install other substituents, after which its removal provides the target molecule. acs.orgmedium.com
Patent-Derived and Industrial-Scale Preparation Methods
On an industrial scale, synthetic routes are optimized for cost-effectiveness, safety, high throughput, and environmental considerations. For halogenated anilines, this involves developing robust, often one-pot, procedures that minimize intermediate purification steps and utilize readily available, economical reagents.
N-halohydantoins are a class of reagents well-suited for industrial halogenations due to their solid nature, ease of handling, and predictable reactivity. While specific patents detailing the use of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH or bromochlorohydantoin) for the synthesis of this compound precursors are not prevalent, analogous reagents like N,N'-dibromohydantoin are employed.
For instance, a patented method for preparing 5-bromo-2-aminobenzoic acid derivatives—a structurally related starting material—utilizes dibromohydantoin for the bromination step. google.com In this process, the 2-aminobenzoate (B8764639) derivative is dissolved in a solvent such as DMF, and dibromohydantoin is added in batches at a controlled temperature. google.com This approach highlights the utility of halohydantoins for the selective bromination of activated aromatic rings in a manufacturing context. The principles are directly applicable to the halogenation of aniline precursors, where bromochlorohydantoin could potentially be used to introduce both bromine and chlorine, although controlling the regioselectivity would be a significant challenge.
The Sandmeyer reaction, the traditional method for converting an arylamine to an aryl halide via a diazonium salt, has been subject to numerous optimizations to improve yields, reduce waste, and enhance safety. nih.gov Modern approaches focus on metal-free, one-pot procedures that avoid the isolation of unstable diazonium intermediates.
One such advanced method describes the conversion of anilines to aryl bromides and iodides using a diazotization-halogenation sequence in a single reaction vessel. nih.govnih.govresearchgate.net For iodination, the aniline is treated with an acid (e.g., acetic acid) and sodium nitrite in the presence of diiodomethane (B129776) (CH2I2) as the iodine source. nih.gov This transformation proceeds under mild conditions, is insensitive to air and moisture, and provides moderate to excellent yields of the corresponding aryl iodide. nih.govnih.gov The proposed mechanism involves the formation of an aryl radical from the diazonium intermediate, which then abstracts an iodine atom from diiodomethane. nih.gov This method represents a significant improvement over classical protocols that often require copper catalysts and harsher conditions.
Further refinement in this area includes the use of task-specific ionic liquids. A convenient method for the synthesis of aryl iodides from electron-deficient anilines involves sequential diazotization and iodination using nitrite- and iodide-based ionic liquids, streamlining the process. researchgate.net
The choice of synthetic methodology for preparing polysubstituted haloanilines and their derivatives is dictated by a trade-off between reaction efficiency, cost, safety, and scale. Diazotization-based transformations are central to these syntheses, but different protocols offer distinct advantages.
| Methodology | Typical Reagents | Conditions | Reported Yield | Key Advantages/Disadvantages |
| Classical Deamination | NaNO₂, H₃PO₂, mineral acid | Low temperature, aqueous | Variable, often moderate | Adv: Well-established, uses inexpensive reagents. adamcap.comDisadv: Can have side reactions; diazonium salts can be unstable. google.com |
| Alkyl Nitrite Deamination | Isoamyl nitrite or t-butyl nitrite, DMF | 65 °C | >75% | Adv: Milder conditions, simple extraction, avoids isolation of diazonium salts. acs.orgDisadv: Reagents are more expensive for large-scale use. |
| One-Pot Deaminative Iodination (Metal-Free) | NaNO₂, HOAc, CH₂I₂ | Room Temperature | 70-84% (for various anilines) | Adv: Metal-free, operationally simple, short reaction times, mild conditions. nih.govnih.govDisadv: Requires stoichiometric halogen source. |
This comparative data illustrates a clear trend towards milder, more integrated (one-pot) processes that offer high yields and greater operational simplicity, making them attractive for both laboratory and potential industrial applications.
Emerging Synthetic Approaches Applicable to this compound Precursors
Recent advancements in synthetic organic chemistry offer novel and more sustainable methods for the halogenation of aromatic compounds. These emerging techniques, particularly those driven by photocatalysis, provide powerful alternatives to traditional methods for preparing precursors to complex molecules like this compound.
Visible-light photocatalysis has emerged as a green and efficient tool for activating organic molecules under exceptionally mild conditions. nih.gov This technology can be harnessed for the halogenation of arenes, including aniline derivatives, often with high selectivity and functional group tolerance. researchgate.net
The general mechanism involves a photocatalyst that, upon absorbing visible light, initiates an electron transfer process. This can lead to the formation of a halogen radical or a highly reactive electrophilic halogen species, which then reacts with the aromatic substrate. nih.govmpg.de These reactions can be performed at room temperature using simple light sources like blue LEDs, representing a significant advantage over traditional methods that may require harsh reagents or elevated temperatures. nih.gov
Several photocatalytic systems have been developed for the halogenation of electron-rich aromatics, which is directly relevant to the synthesis of haloaniline precursors.
| Photocatalytic System | Substrate Type | Halogen Source | Key Features & Findings |
| Ru(bpy)₃Cl₂ / LiCl | Tertiary Aliphatic C-H Bonds | LiCl (for chlorination) | Visible light irradiation generates an azido (B1232118) radical that abstracts a hydrogen atom, leading to radical-mediated chlorination. nih.gov |
| K-PHI (Potassium Poly(heptazine imide)) | Electron-rich Aromatics (e.g., N,N-dimethylaniline) | HCl or HBr in water | A heterogeneous catalyst that photooxidizes halide anions (Cl⁻, Br⁻) in aqueous media under aerobic conditions, offering a sustainable approach. mpg.de |
| Metal-Free (EDA Complex) | Aniline Derivatives | N-Bromosuccinimide (NBS) | Operates via the formation of an electron donor-acceptor (EDA) complex between the aniline and NBS, eliminating the need for a separate photocatalyst. researchgate.net |
| BiCl₃ / MeCN | Phenol and Aniline Derivatives | N-Bromosuccinimide (NBS) | A practical method using an inexpensive catalyst for the bromination of anilines, suitable for late-stage halogenation of complex molecules. researchgate.net |
These photocatalytic methods represent a frontier in the synthesis of halogenated aromatics. Their application to the precursors of this compound could offer more efficient, selective, and environmentally benign synthetic routes compared to classical approaches.
Microwave-Assisted Synthesis Enhancements
The application of microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in chemical synthesis, offering numerous advantages over conventional heating methods. organic-chemistry.org While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles of MAOS and its successful application in the synthesis of polysubstituted and halogenated anilines provide a strong basis for discussing its potential enhancements for this specific compound. nih.govarizona.edunih.gov Microwave-assisted synthesis is recognized for its ability to dramatically reduce reaction times, improve reaction yields, and enhance product purity. nih.gov
Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can lead to a significant acceleration of reaction rates. organic-chemistry.org This rapid heating is a key advantage in multi-step syntheses, where time efficiency is crucial. biotage.com For the synthesis of a complex molecule like this compound, which involves multiple functional group introductions, microwave assistance could streamline the process by shortening the duration of key reaction steps such as halogenation or the introduction of the amino group. nih.gov
Furthermore, the selective absorption of microwave energy by polar molecules can lead to fewer side reactions and cleaner product formation, simplifying purification processes. mdpi.com This is particularly beneficial when dealing with polyhalogenated aromatic compounds, where the potential for side-product formation through undesired halogen exchange or rearrangement exists. The precise temperature control offered by modern microwave reactors allows for the fine-tuning of reaction conditions to optimize the yield of the desired isomer. youtube.com
Research on the microwave-assisted synthesis of related halogenated anilines has demonstrated these benefits. For instance, studies on the microwave-assisted amination of aryl halides have shown that this technique can provide a more efficient and environmentally friendly alternative to traditional methods. arizona.edunih.gov Similarly, microwave-assisted halogenation reactions have been reported to proceed with high regioselectivity and in significantly shorter reaction times compared to conventional heating. nih.gov
The potential enhancements of microwave-assisted synthesis for a hypothetical reaction step in the synthesis of a substituted aniline are illustrated in the following data table, which is based on findings from the synthesis of similar compounds.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes |
| Reaction Temperature | Often requires high temperatures and reflux | Precise temperature control, can exceed solvent boiling point in sealed vessels |
| Product Yield | Moderate to good | Often higher yields |
| Product Purity | May require extensive purification | Generally higher purity with fewer byproducts |
| Energy Consumption | Higher | Lower |
Chemical Reactivity and Transformation of 5 Bromo 2 Chloro 3 Iodoaniline
Electrophilic Aromatic Substitution Reactions on the 5-Bromo-2-chloro-3-iodoaniline Core
The aromatic ring of this compound is substituted with a strongly activating amino group (-NH₂) and three deactivating halogen atoms (-Br, -Cl, -I). The amino group is a powerful ortho-, para-director, while the halogens also direct incoming electrophiles to ortho and para positions. In this specific molecule, the positions ortho and para to the amino group are already occupied by halogens (positions 2, 3, and 5). The remaining unsubstituted positions are C4 and C6.
Electrophilic aromatic substitution (EAS) on this core is influenced by these competing factors. The amino group strongly activates the ring, but this is somewhat counteracted by the inductive electron-withdrawing effects of the three halogens. medium.comambeed.com Synthesis involving similar multi-halogenated anilines often begins with protecting the activating amino group as an acetanilide (B955). medium.comgeocities.ws This moderation of the amino group's reactivity prevents over-reaction and allows for more controlled, stepwise introduction of electrophiles. geocities.ws For instance, in the synthesis of related compounds, iodination is often performed using iodine monochloride (ICl), where the electrophile is the polarized I⁺δ species. geocities.wschegg.com Successful iodination often requires the powerful activation of a free amino group, as the deactivating effect of multiple halogens can render the corresponding acetanilide unreactive towards weaker electrophiles like iodine. geocities.ws
Nucleophilic Aromatic Substitution Pathways of Halogen Atoms
Nucleophilic aromatic substitution (SNA) on the this compound ring is challenging due to the electron-donating nature of the amino group, which makes the ring electron-rich and thus less susceptible to nucleophilic attack. Such reactions typically require either highly activated substrates (with strong electron-withdrawing groups) or harsh reaction conditions. organic-chemistry.org However, the halogen atoms can be replaced by strong nucleophiles under specific conditions. smolecule.com While direct displacement on this specific aniline (B41778) is not widely documented, related polyhalogenated aromatic compounds undergo SNA reactions. For instance, in other systems, iodine has been displaced using reagents like copper(I) cyanide (CuCN). The success of such reactions is highly dependent on the substrate and the reaction conditions employed.
Oxidative and Reductive Transformations of the Aniline Functionality
The aniline functional group in this compound can undergo both oxidative and reductive transformations.
Oxidative Reactions: The amino group can be oxidized to form nitroso or nitro compounds using appropriate oxidizing agents. However, a more synthetically valuable transformation is diazotization.
Diazotization and Deamination: The amino group can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. This intermediate is highly versatile. A key application is reductive deamination, where the diazonium group is replaced by a hydrogen atom. This has been demonstrated in the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from 4-bromo-2-chloro-6-iodoaniline (B12088954) using isoamyl nitrite in N,N-dimethylformamide (DMF), a reaction that proceeds with high yields. smolecule.comacs.org This process is mechanistically complex but may involve a hydride donation from the reducing agent. geocities.ws This deamination is crucial for accessing trihalogenated benzene (B151609) rings where direct multi-halogenation is not regiochemically feasible. medium.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of three different carbon-halogen bonds (C-I, C-Br, C-Cl) makes this compound an excellent substrate for regioselective transition metal-catalyzed cross-coupling reactions. eie.grresearchgate.net The differing bond dissociation energies (C-I < C-Br < C-Cl) allow for selective activation, typically with palladium catalysts, enabling the stepwise introduction of different substituents. acs.org
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and an organoboron compound, is a powerful tool in modern synthesis. nih.govmdpi.com For polyhalogenated substrates like this compound, the reaction can be tuned to occur selectively at the most reactive C-X bond. researchgate.net Oxidative addition of the palladium(0) catalyst occurs preferentially at the weakest C-I bond, allowing for the selective introduction of an aryl or alkyl group at the C3 position. acs.org
Subsequent couplings at the C-Br and C-Cl bonds are possible under more forcing conditions or by using different catalyst systems. The development of specialized ligands and catalysts, such as CataXCium A Pd G3, has expanded the scope of Suzuki couplings for challenging substrates like unprotected ortho-bromoanilines. nih.gov The reaction tolerates a wide range of functional groups and is scalable. nih.govscience.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Target Bond | Source |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | C-Br | nih.gov |
| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | C-Br | nih.gov |
| Pd(OAc)₂ | K₂CO₃ | Water | MW | C-Br, C-I | mdpi.com |
Sonogashira Cross-Coupling for Alkynylation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst, to form C(sp²)-C(sp) bonds. mdpi.comnanochemres.org Similar to the Suzuki coupling, regioselectivity is achieved based on the relative reactivity of the C-X bonds. The reaction with this compound would be expected to proceed first at the C-I bond to yield a 3-alkynyl derivative.
Research on polyhalogenated arenes has demonstrated the feasibility of highly regioselective Sonogashira couplings. rsc.org For instance, 2-bromoanilides can undergo Sonogashira coupling followed by an intramolecular cyclization to form substituted indoles. acs.org Modern methods often seek to eliminate the need for the copper co-catalyst, which can lead to undesirable side reactions like alkyne homocoupling. nih.gov Ligand design, such as using X-Phos, has been crucial in enabling the coupling of less reactive aryl chlorides and bromides. acs.org
Table 2: Conditions for Sonogashira Coupling of a Related 2-Bromoanilide
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Source |
|---|
This methodology is foundational for synthesizing complex heterocyclic structures, such as substituted indoles, from readily available halogenated anilines. nih.govluc.eduorganic-chemistry.orgub.edu
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing substituted anilines and other N-aryl compounds. Applying this to this compound allows for the selective formation of a new C-N bond, again predicted to occur preferentially at the C-I bond.
The reaction typically employs a palladium precatalyst, a bulky phosphine (B1218219) ligand (like BINAP or Xantphos), and a strong base such as sodium tert-butoxide (NaOtBu). chemspider.com The choice of ligand is critical for reaction efficiency and for controlling selectivity in polyhalogenated systems. acs.org This reaction has been successfully applied to various brominated pyridines and other aryl halides, demonstrating its broad utility. chemspider.commdpi.com
Regioselectivity and Halogen Orthogonality in Coupling Reactions
The presence of three different halogens (bromine, chlorine, and iodine) on the aniline ring presents a significant opportunity for regioselective cross-coupling reactions. The reactivity of these halogens in typical palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, generally follows the order I > Br > Cl. This differential reactivity, often referred to as halogen orthogonality, allows for sequential and site-selective functionalization of the aromatic ring.
For instance, the carbon-iodine bond is the most labile and will preferentially undergo oxidative addition to a palladium(0) catalyst, allowing for the selective introduction of a substituent at the 3-position while leaving the bromo and chloro groups intact. Subsequent reactions can then be carried out at the C-Br bond, and finally at the C-Cl bond, by modifying the reaction conditions and catalyst system. This stepwise approach provides a powerful strategy for the synthesis of highly substituted and complex aromatic compounds.
The regioselectivity of these coupling reactions is not only dependent on the inherent reactivity of the carbon-halogen bonds but can also be influenced by the choice of catalyst, ligands, and reaction conditions. For example, the use of specific phosphine ligands can enhance the selectivity for a particular halogen. ub.edu Furthermore, in transition-metal-free coupling reactions, the reaction pathway may differ, potentially leading to different regioselectivity. acs.org
Table 1: General Reactivity Order of Halogens in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen | Relative Reactivity |
| Iodine | Most Reactive |
| Bromine | Moderately Reactive |
| Chlorine | Least Reactive |
This differential reactivity allows for a programmed approach to the synthesis of polysubstituted anilines.
Halogen Dance Reactions and Intramolecular Rearrangements
Polyhalogenated aromatic compounds, including derivatives of this compound, can undergo a fascinating transformation known as the "halogen dance" reaction. This reaction involves the base-catalyzed intramolecular migration of a halogen atom from one position to another on the aromatic ring. whiterose.ac.ukias.ac.inresearchgate.netrsc.org
The mechanism of the halogen dance reaction is complex and has been the subject of considerable study. It is generally accepted to proceed through a series of deprotonation and metal-halogen exchange steps, often involving aryllithium or other organometallic intermediates. whiterose.ac.ukias.ac.inacs.org The driving force for the migration is typically the formation of a more thermodynamically stable intermediate.
Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the potential energy landscape of these reactions and to characterize the transition states involved. whiterose.ac.uk These studies have provided valuable insights into the factors that govern the regioselectivity and feasibility of the halogen migration.
While often seen as an undesired side reaction, the halogen dance can be harnessed as a powerful synthetic tool. It allows for the preparation of isomers that may be difficult to access through direct synthesis. By carefully controlling the reaction conditions, it is possible to direct the migration of a specific halogen atom to a desired position, thereby enabling the synthesis of a diverse range of substituted anilines. researchgate.net This "halogen scrambling" can be particularly useful in the synthesis of complex molecules where specific substitution patterns are required. ias.ac.in For example, a halogen dance reaction has been utilized in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.govscilit.comresearchgate.net
Derivatization via Condensation and Cyclization Reactions
The amino group of this compound provides a reactive handle for a variety of derivatization reactions, including condensation and cyclization reactions.
The primary amine functionality of this compound can readily condense with aldehydes and ketones to form Schiff bases, also known as imines. recentscientific.comscirp.orgresearchgate.netinternationaljournalcorner.com These Schiff bases are versatile ligands that can coordinate with a variety of metal ions to form stable complexes. recentscientific.comresearchgate.net The electronic properties of the resulting Schiff base and its metal complexes can be tuned by the nature of the aldehyde or ketone used in the condensation. The synthesis of Schiff bases from aniline derivatives and their subsequent metal complexes is a well-established area of research. recentscientific.comresearchgate.netinternationaljournalcorner.com
Table 2: Examples of Aldehydes Used for Schiff Base Formation with Anilines
| Aldehyde | Resulting Schiff Base Characteristics |
| Salicylaldehyde | Forms stable, often bidentate or tridentate, ligands. scirp.org |
| 5-Bromo-2-hydroxybenzaldehyde | Introduces an additional halogen atom, potentially influencing the electronic and biological properties of the resulting complexes. recentscientific.comresearchgate.net |
| 3,5-Dichlorosalicylaldehyde | Creates highly halogenated Schiff base ligands. internationaljournalcorner.com |
The formation of these imines opens up avenues for the design of novel catalysts, materials with interesting photophysical properties, and biologically active compounds.
The combination of the amino group and the ortho-disposed halogens in this compound makes it an ideal substrate for annulation reactions to construct polycyclic systems. A prominent example is the Larock indole (B1671886) synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne to form an indole ring. ub.edu Given the reactivity of the iodine at the 3-position, this compound could potentially undergo a Larock-type heteroannulation to yield a substituted indole.
The regioselectivity of such annulation reactions is a key consideration. The substituents on the alkyne and the specific reaction conditions employed will determine the final substitution pattern of the resulting polycyclic product. ub.edu Palladium-catalyzed annulations of o-iodoanilines with strained cyclic allenes have also been reported as a method to generate fused heterocyclic products. nih.gov These types of reactions offer a powerful and efficient means to access complex molecular architectures from readily available starting materials. acs.org
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloro 3 Iodoaniline
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
High-resolution ¹H NMR and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of 5-Bromo-2-chloro-3-iodoaniline.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. These signals would appear as doublets due to coupling with each other. The chemical shifts (δ) would be influenced by the electronic effects of the four different substituents (amino, chloro, bromo, and iodo groups). The integration of these signals would confirm the presence of one proton for each signal.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display six unique signals, corresponding to the six carbon atoms in the aromatic ring. The chemical shifts of these carbons would be highly dependent on the attached substituent. For instance, the carbon atom bonded to the amino group (C-1) would be significantly shielded, while the carbons bonded to the halogens would be deshielded to varying degrees.
Hypothetical ¹H and ¹³C NMR Data Table
| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | - | C-NH₂ |
| C-2 | - | C-Cl |
| C-3 | - | C-I |
| C-4 | H-4 | C-4 |
| C-5 | - | C-Br |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy would provide valuable information about the functional groups and vibrational modes of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum would be characterized by the N-H stretching vibrations of the primary amine group, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹. Other significant absorptions would include C-N stretching, C-H aromatic stretching, and C-C aromatic ring vibrations. The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations and the characteristic C-Cl, C-Br, and C-I stretching frequencies.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing modes, would be expected to show strong signals. The symmetric vibrations of the molecule would be more Raman active.
Hypothetical Vibrational Spectroscopy Data Table
| Vibrational Mode | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | ~3450 | Weak/Inactive |
| N-H Symmetric Stretch | ~3350 | Weak/Inactive |
| C-H Aromatic Stretch | ~3050-3100 | Strong |
| C=C Aromatic Stretch | ~1600, ~1475 | Strong |
| N-H Bending | ~1620 | Weak |
| C-N Stretch | ~1300 | Moderate |
| C-Cl Stretch | ~700-800 | Moderate |
| C-Br Stretch | ~500-600 | Strong |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and space group in which the compound crystallizes.
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₆H₄BrClIN |
| Formula Weight | 332.36 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 956.25 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural elucidation.
Molecular Ion Peak: The mass spectrum would show a complex molecular ion peak ([M]⁺) cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The exact mass would confirm the elemental composition of C₆H₄BrClIN.
Fragmentation Pattern: The fragmentation would likely involve the loss of halogen atoms and potentially the elimination of HCN from the aniline (B41778) ring. The relative abundances of the fragment ions would provide further structural confirmation.
Hypothetical Mass Spectrometry Data Table
| m/z | Hypothetical Assignment |
|---|---|
| 331/333/335 | [M]⁺ cluster |
| 204/206/208 | [M - I]⁺ |
| 252/254 | [M - Br]⁺ |
| 296/298 | [M - Cl]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For an aromatic compound like this compound, the spectrum, typically recorded in a solvent like ethanol or cyclohexane, would show absorption bands corresponding to π → π* and n → π* transitions. The positions and intensities of these bands (λ_max) are influenced by the substituents on the aromatic ring. The amino group acts as an auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima.
Hypothetical UV-Vis Spectroscopy Data Table
| Solvent | Hypothetical λ_max 1 (nm) (π → π)* | Hypothetical λ_max 2 (nm) (n → π)* |
|---|---|---|
| Ethanol | ~260 | ~320 |
Theoretical and Computational Investigations of 5 Bromo 2 Chloro 3 Iodoaniline
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Detailed Density Functional Theory (DFT) studies specifically calculating the optimized molecular geometry, bond lengths, bond angles, and electronic structure of 5-Bromo-2-chloro-3-iodoaniline are not available in peer-reviewed literature. Such studies would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, providing insights into the molecule's three-dimensional shape and the distribution of electron density.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | Data not available |
| C-Cl Bond Length (Å) | Data not available |
| C-I Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| C-C-C Bond Angles (°) | Data not available |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
A frontier molecular orbital analysis for this compound, which would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported. The energy gap between the HOMO and LUMO is a critical parameter used to predict a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Computational Modeling of Reaction Mechanisms (e.g., Halogen Dance, Cross-Coupling)
There are no specific computational models in the existing literature that simulate reaction mechanisms, such as the "halogen dance" rearrangement or various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), for this compound. Such studies would be valuable for understanding the regioselectivity and reaction pathways, given the presence of three different halogen substituents with varying reactivities.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations to predict the spectroscopic properties (e.g., 1H NMR, 13C NMR, IR, and UV-Visible spectra) of this compound have not been published. These theoretical predictions are powerful tools for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Peaks/Shifts |
|---|---|
| 1H NMR Chemical Shifts (ppm) | Data not available |
| 13C NMR Chemical Shifts (ppm) | Data not available |
| Key IR Vibrational Frequencies (cm-1) | Data not available |
Molecular Dynamics Simulations for Conformational Analysis
No molecular dynamics (MD) simulations for this compound have been reported. MD simulations could provide insights into the conformational flexibility of the aniline (B41778) molecule, particularly concerning the rotation of the amino group and the vibrational modes of the halogen substituents, and how the molecule might interact with solvents or biological macromolecules over time.
Applications of 5 Bromo 2 Chloro 3 Iodoaniline in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The distinct electronic and steric properties imparted by the multiple halogen substituents on the aniline (B41778) ring make 5-bromo-2-chloro-3-iodoaniline a strategic starting material for the construction of intricate molecular architectures.
In the realm of multi-step organic synthesis, this compound is prized for its capacity to undergo sequential and site-selective functionalization. The presence of three different halogens allows for a programmed introduction of various groups through a series of cross-coupling reactions. For instance, the most reactive C-I bond can be selectively targeted in reactions like Sonogashira or Suzuki-Miyaura couplings, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This stepwise approach is crucial for the efficient synthesis of complex molecules where precise control over substituent placement is paramount.
The amino group adds another layer of synthetic versatility. It can be a directing group in electrophilic aromatic substitution reactions or can be transformed into other functional groups. For example, the amino group can be acylated or diazotized, opening up further avenues for molecular diversification. This multi-faceted reactivity allows for the construction of complex substitution patterns on the aromatic ring that would be challenging to achieve through other synthetic routes.
The synthesis of highly substituted aromatic compounds is a significant challenge in organic chemistry, often requiring lengthy and complex synthetic sequences. nih.gov this compound serves as an excellent starting point for overcoming this challenge. The sequential functionalization of the C-I, C-Br, and C-Cl bonds allows for the introduction of up to three different substituents onto the benzene (B151609) ring with high regioselectivity.
For example, a synthetic sequence could involve a Sonogashira coupling at the iodine position, followed by a Suzuki-Miyaura coupling at the bromine position, and finally a Buchwald-Hartwig amination at the chlorine position. wikipedia.orgwikipedia.orglibretexts.org This would result in a polysubstituted aniline derivative with a diverse array of functional groups. The ability to perform these reactions in a specific order is a direct consequence of the differential reactivity of the carbon-halogen bonds.
Table 1: Sequential Cross-Coupling Reactions for the Synthesis of Highly Substituted Aromatic Compounds
| Reaction Step | Targeted Halogen | Cross-Coupling Reaction | Introduced Substituent |
|---|---|---|---|
| 1 | Iodine | Sonogashira Coupling | Alkynyl group |
| 2 | Bromine | Suzuki-Miyaura Coupling | Aryl or Vinyl group |
| 3 | Chlorine | Buchwald-Hartwig Amination | Amino group |
Utilization in Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocycles due to the strategic positioning of its functional groups.
The indole (B1671886) scaffold is a common motif in many biologically active compounds. luc.edu The synthesis of substituted indoles can be readily achieved using this compound. A common strategy involves the Sonogashira coupling of the aniline with a terminal alkyne at the iodine position, followed by a palladium-catalyzed cyclization to form the indole ring. researchgate.net The remaining bromine and chlorine atoms on the indole nucleus can then be further functionalized to generate a library of diverse indole derivatives.
For the synthesis of annulated indole systems, the substituents introduced via cross-coupling reactions can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of more complex polycyclic indole structures.
Quinolines are another important class of heterocyclic compounds with a broad range of biological activities. scispace.com Palladium-catalyzed reactions are frequently employed for the synthesis of quinolines. nih.gov For instance, a plausible route could involve the coupling of this compound with an appropriate coupling partner, followed by an intramolecular cyclization to construct the quinoline (B57606) ring system. The specific reaction conditions and choice of catalyst would determine the final structure of the quinoline derivative.
While the direct synthesis of pyridines from this aniline derivative is less common, the principles of cross-coupling and subsequent cyclization can be adapted. For example, the amino group could be transformed, and the halogenated ring could be elaborated to form a pyridine (B92270) framework through multi-step sequences. A related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been shown to be a versatile intermediate for accessing highly substituted pyridines through regioselective reactions. researchgate.net
Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) are of interest in materials science due to their unique electronic and photophysical properties. The synthesis of N-PAHs can be achieved through strategies that involve the construction of fused aromatic rings. Starting from this compound, sequential cross-coupling reactions can be used to introduce aryl or other unsaturated moieties. These newly introduced groups can then undergo intramolecular C-H activation or other cyclization reactions to build up the polycyclic aromatic system. The nitrogen atom from the aniline is incorporated into the final polycyclic structure, thereby creating an N-PAH.
Table 2: Summary of Heterocyclic Systems Synthesized from this compound and its Analogs
| Heterocyclic System | Key Synthetic Strategy | Potential for Further Functionalization |
|---|---|---|
| Indole Derivatives | Sonogashira coupling followed by cyclization | Yes (at Br and Cl positions) |
| Quinoline Frameworks | Palladium-catalyzed coupling and intramolecular cyclization | Yes (depending on the synthetic route) |
| Pyridine Frameworks | Multi-step synthesis involving transformation of the aniline and ring elaboration | Yes |
| Nitrogen-Containing PAHs | Sequential cross-coupling and intramolecular cyclization/C-H activation | Yes |
Development of Specialty Chemicals and Functional Materials
The unique electronic and steric properties imparted by the bromo, chloro, and iodo substituents make this compound a versatile precursor for a range of high-value chemical entities. The interplay of the electron-withdrawing nature of the halogens and the electron-donating amino group allows for tailored synthetic transformations.
Halogenated aromatic compounds are integral to the development of advanced organic materials, including those used in organic electronics. The introduction of halogens can influence key material properties such as molecular packing, charge transport characteristics, and energy levels. While specific research on this compound in this context is not extensively documented, its structure suggests potential as a precursor for several classes of organic electronic materials.
The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential, site-selective cross-coupling reactions. This enables the programmed introduction of various functional groups, a crucial aspect in the bottom-up synthesis of complex organic semiconductors. For instance, the more labile C-I bond can be selectively functionalized, followed by the C-Br bond, and then the more robust C-Cl bond. This hierarchical reactivity is a powerful tool for constructing conjugated systems with precisely controlled architectures.
The presence of multiple halogens can also enhance inter- and intramolecular interactions, such as halogen bonding, which can promote ordered molecular packing in the solid state—a critical factor for efficient charge transport in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
Table 1: Potential Sequential Functionalization of this compound
| Step | Reactive Site | Potential Reaction | Resulting Functionality |
| 1 | C-I | Sonogashira or Suzuki Coupling | Introduction of an alkyne or aryl group |
| 2 | C-Br | Stille or Buchwald-Hartwig Coupling | Introduction of an organotin or amino group |
| 3 | C-Cl | Negishi Coupling | Introduction of an organozinc group |
This table illustrates a hypothetical sequence of reactions to demonstrate the synthetic potential of the title compound.
Many modern agrochemicals, including herbicides, fungicides, and insecticides, are based on complex halogenated aromatic scaffolds. The specific type and position of halogen atoms can significantly impact the biological activity, selectivity, and metabolic stability of these compounds. This compound represents a potential starting material for the synthesis of novel agrochemical candidates.
The aniline moiety itself is a common feature in many biologically active molecules. The three different halogens on the aromatic ring of this compound offer multiple points for diversification, allowing for the creation of a library of derivatives for biological screening. The lipophilicity and metabolic stability of the resulting molecules can be fine-tuned by the selective replacement of these halogens with other functional groups.
Supramolecular Chemistry and Non-Covalent Interactions
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Halogen bonding has emerged as a powerful tool in this area for the construction of well-defined molecular assemblies. acs.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). ijres.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nih.gov this compound, with its three different halogen atoms, is an excellent platform for studying and utilizing halogen bonding.
The iodine atom in this compound is the most potent halogen bond donor, followed by bromine and then chlorine. This hierarchy allows for directional and selective interactions. These halogen bonds can take various forms, including C-X…π interactions, where the halogen interacts with the electron cloud of an aromatic ring, and C-X…Y interactions, where Y is a Lewis basic atom such as N, O, or S. The presence of both halogen bond donors (I, Br, Cl) and a hydrogen bond donor (the -NH2 group) on the same molecule makes it a bifunctional building block for complex supramolecular structures. researchgate.netnih.gov
Table 2: Comparison of Halogen Properties Relevant to Halogen Bonding
| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Potential for Halogen Bonding |
| Chlorine (Cl) | 3.16 | 2.18 | Weakest |
| Bromine (Br) | 2.96 | 3.05 | Intermediate |
| Iodine (I) | 2.66 | 4.91 | Strongest |
The ability of this compound to engage in multiple, directional non-covalent interactions makes it a prime candidate for the design of self-assembling systems and supramolecular architectures. nih.gov By carefully selecting complementary molecules that can act as halogen and hydrogen bond acceptors, it is possible to program the self-assembly of this molecule into predictable one-, two-, or three-dimensional structures.
For example, co-crystallization with molecules containing pyridine or other nitrogen-based heterocycles could lead to the formation of extended networks held together by a combination of N-H…N hydrogen bonds and C-I…N, C-Br…N, and C-Cl…N halogen bonds. nih.gov The resulting supramolecular structures could have applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials with tunable properties. The self-assembly of aniline-based oligomers and polymers can lead to a variety of supramolecular structures, and the introduction of specific halogen bonding sites could provide a higher degree of control over these assemblies. researchgate.netsemanticscholar.org
Future Research Directions for 5 Bromo 2 Chloro 3 Iodoaniline
Exploration of Novel Catalytic Systems for Derivatization
The unique arrangement of bromine, chlorine, and iodine atoms on the aniline (B41778) ring of 5-Bromo-2-chloro-3-iodoaniline offers a versatile platform for selective functionalization. The differential reactivity of the C-I, C-Br, and C-Cl bonds is the cornerstone of its synthetic utility, generally following the order of reactivity I > Br > Cl in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Future research will likely focus on the development and application of novel catalytic systems to exploit this reactivity hierarchy with high precision.
Detailed research into palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, will be essential. nih.govnih.gov The goal will be to identify ligand and catalyst combinations that can selectively activate one halogen over the others under mild conditions. For instance, employing sophisticated phosphine (B1218219) ligands could allow for the sequential and site-selective coupling at the iodine, bromine, and chlorine positions. beilstein-journals.org This would enable the synthesis of complex, multifunctional aromatic compounds from a single, readily accessible starting material.
Furthermore, the exploration of catalysts based on other transition metals like copper, nickel, and gold could reveal alternative reactivity patterns and selectivities. mdpi.com Copper-catalyzed C-N and C-O cross-coupling reactions, for example, are known to be effective for aryl halides and could offer a complementary approach to palladium-based systems. mdpi.com The development of heterogeneous catalysts will also be a key area, aiming to simplify product purification and catalyst recycling, thereby enhancing the sustainability of synthetic processes involving this aniline derivative.
| Catalyst System | Potential Application | Research Focus |
| Palladium-Phosphine Complexes | Sequential cross-coupling | Ligand design for site-selectivity (I vs. Br vs. Cl) |
| Copper-based Catalysts | C-N and C-O bond formation | Development of mild and efficient protocols |
| Nickel-based Catalysts | Cost-effective cross-coupling | Exploration of alternative reactivity |
| Heterogeneous Catalysts | Sustainable synthesis | Catalyst stability and reusability |
Stereoselective Synthesis and Chiral Derivatization
The introduction of chirality is a fundamental aspect of modern drug discovery and materials science. Future research on this compound will undoubtedly venture into the realm of stereoselective synthesis. This can be approached in two primary ways: by reacting the aniline with chiral reagents or by employing chiral catalysts.
The use of chiral derivatizing agents can transform the achiral aniline into a diastereomeric mixture that can be separated. registech.comnih.gov More elegantly, the development of enantioselective catalytic processes will be a major focus. This could involve the asymmetric transformation of the amino group or the stereoselective functionalization of the aromatic ring. For instance, a chiral palladium catalyst could be used to introduce an axial chirality through a selective cross-coupling reaction, leading to atropisomeric products.
The synthesis of chiral derivatives of this compound would open doors to its application as a chiral building block or a ligand in asymmetric catalysis. The inherent functionality of the aniline group and the three distinct halogen handles provide ample opportunities for the construction of complex chiral molecules. google.comnih.gov
Integration into Flow Chemistry Systems for Enhanced Production
Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. rsc.orgpolimi.it The application of flow chemistry to the synthesis and derivatization of this compound represents a significant future research direction. Halogenation reactions, which are often highly exothermic and can be hazardous in batch processes, can be performed with much greater control and safety in a continuous-flow setup. rsc.orgmt.com
A key area of investigation will be the development of a continuous-flow process for the synthesis of this compound itself. This could involve a multi-step sequence starting from simpler precursors, where each step is optimized in a flow reactor. medium.com Subsequently, the integration of derivatization reactions, such as the selective cross-couplings mentioned earlier, into a telescoped flow synthesis would allow for the on-demand production of a variety of complex molecules without the need for isolating intermediates. rsc.org This approach not only enhances safety and efficiency but also facilitates process automation and high-throughput screening of reaction conditions.
| Flow Chemistry Application | Advantage | Research Goal |
| Synthesis of the parent aniline | Enhanced safety and control | Development of a continuous multi-step synthesis |
| Selective derivatization | Precise control of reaction time and temperature | High-throughput optimization of cross-coupling reactions |
| Telescoped synthesis | Reduced processing time and waste | Integrated synthesis of complex derivatives |
Advanced Computational Design of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting and understanding chemical reactivity. researchgate.netresearchgate.net For a molecule as complex as this compound, computational studies will be pivotal in guiding experimental work.
Future research will employ advanced computational models to predict the regioselectivity of various reactions. By calculating parameters such as bond dissociation energies, atomic charges, and frontier molecular orbital energies, researchers can anticipate which halogen is most likely to react under specific conditions. nih.gov This predictive power can significantly reduce the amount of empirical screening required to find optimal reaction conditions.
Moreover, computational studies can aid in the design of new catalysts by modeling the transition states of catalytic cycles. This can provide insights into the factors that control selectivity and lead to the rational design of more efficient and selective catalysts for the derivatization of this compound. bohrium.com The interplay between computational prediction and experimental validation will be a powerful paradigm for accelerating research in this area.
Investigation of Emerging Non-Covalent Interactions and Material Properties
The presence of multiple halogen atoms on the aromatic ring of this compound makes it an excellent candidate for studying non-covalent interactions, particularly halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophile, and they have emerged as a powerful tool in crystal engineering and materials science. rsc.orgmdpi.com
Future research will likely involve the synthesis and crystallographic analysis of co-crystals of this compound with various halogen bond acceptors. ugr.es These studies will aim to understand how the interplay of halogen bonds, hydrogen bonds (involving the amine group), and π-stacking interactions dictates the supramolecular architecture. nih.gov By systematically varying the co-crystal former, it may be possible to tune the solid-state properties of the resulting materials, such as melting point, solubility, and morphology.
The unique electronic properties conferred by the three different halogens could also lead to the development of novel functional materials. Derivatives of this compound could find applications as liquid crystals, organic semiconductors, or components of advanced polymers. The investigation of these material properties represents a promising and largely unexplored frontier.
Q & A
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
